Product packaging for 1-Ethyl-2-methylcyclohexane(Cat. No.:CAS No. 3728-54-9)

1-Ethyl-2-methylcyclohexane

Cat. No.: B1583165
CAS No.: 3728-54-9
M. Wt: 126.24 g/mol
InChI Key: XARGIVYWQPXRTC-UHFFFAOYSA-N
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Description

Significance of Substituted Cyclohexanes in Organic Chemistry and Related Fields

Substituted cyclohexanes are among the most prevalent cycloalkanes found in nature and are integral to numerous synthetic compounds. openstax.org Their ubiquity in molecules such as steroids and various pharmaceutical agents underscores the importance of understanding their structure. openstax.org The cyclohexane (B81311) ring is not planar; instead, to alleviate angle and torsional strain, it predominantly adopts a three-dimensional structure known as a chair conformation. openstax.orgmsu.edu This conformation is particularly stable because it allows all carbon-carbon bond angles to be close to the ideal tetrahedral angle of 109.5° and keeps all hydrogen atoms on adjacent carbons in a staggered arrangement. openstax.org

When substituents are attached to the cyclohexane ring, they can occupy two distinct types of positions: axial (pointing up or down, parallel to the ring's axis) and equatorial (pointing out from the side of the ring). ucalgary.camasterorganicchemistry.com The interconversion between two chair conformations, known as a ring flip, causes axial substituents to become equatorial and vice versa. masterorganicchemistry.comvedantu.com

The key principle in the chemistry of substituted cyclohexanes is that conformations with substituents in the equatorial position are generally more stable. ucalgary.calibretexts.org This preference is due to steric hindrance; an axial substituent experiences unfavorable interactions with the other two axial hydrogens on the same side of the ring, an effect known as 1,3-diaxial interaction. ucalgary.ca The larger the substituent, the greater the steric strain in the axial position, and thus the stronger the preference for the equatorial position. msu.eduucalgary.ca This fundamental concept of conformational analysis is crucial for predicting the shapes and relative stabilities of complex molecules, which in turn influences their physical properties and biological activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18 B1583165 1-Ethyl-2-methylcyclohexane CAS No. 3728-54-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-2-methylcyclohexane
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InChI

InChI=1S/C9H18/c1-3-9-7-5-4-6-8(9)2/h8-9H,3-7H2,1-2H3
Source PubChem
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InChI Key

XARGIVYWQPXRTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCC1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H18
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DSSTOX Substance ID

DTXSID00863258
Record name 1-Ethyl-2-methylcyclohexane
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Molecular Weight

126.24 g/mol
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Physical Description

Liquid; [ChemSampCo MSDS]
Record name Cyclohexane, 1-ethyl-2-methyl-, cis-
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CAS No.

3728-54-9, 4923-77-7, 4923-78-8
Record name Cyclohexane, 1-ethyl-2-methyl-
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Record name Cyclohexane, 1-ethyl-2-methyl-, cis-
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Record name Cyclohexane, 1-ethyl-2-methyl-, trans-
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Record name 1-Ethyl-2-methylcyclohexane
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Record name 1-Ethyl-2-methylcyclohexane
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Advanced Synthetic Methodologies and Reaction Pathways

Alkylation Approaches to 1-Ethyl-2-methylcyclohexane

Alkylation reactions are a cornerstone in the synthesis of this compound, providing direct routes to introduce the ethyl and methyl groups onto the cyclohexane (B81311) ring.

Friedel-Crafts Alkylation Mechanisms and Selectivity

A prevalent laboratory method for synthesizing this compound is through the Friedel-Crafts alkylation of a cyclohexane derivative, such as 1-methylcyclohexane. This electrophilic aromatic substitution reaction utilizes an alkylating agent, like ethyl chloride, in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). mt.com The mechanism involves the formation of a carbocation from the alkyl halide, which then attacks the cyclohexane ring. mt.com

Controlling the reaction conditions, particularly maintaining low temperatures, is crucial to minimize polyalkylation, a common side reaction where multiple alkyl groups are added to the ring. The choice of an inert solvent, such as dichloromethane (B109758) or carbon disulfide, is also a key parameter. One of the main challenges in Friedel-Crafts alkylation is managing regioselectivity, as the initial alkylation can activate the ring, leading to a mixture of products. chemcess.com

Parameter Condition Purpose
Catalyst Aluminum chloride (AlCl₃)Lewis acid to generate the electrophile.
Alkylating Agent Ethyl chloride (C₂H₅Cl)Source of the ethyl group.
Solvent Dichloromethane or Carbon DisulfideInert reaction medium.
Temperature LowTo minimize polyalkylation.

Grignard Reagent-Mediated Alkylation Strategies

An alternative and highly regioselective method for synthesizing this compound involves the use of Grignard reagents. This multi-step strategy typically begins with the preparation of an ethylmagnesium halide (e.g., ethylmagnesium bromide) from the corresponding ethyl halide and magnesium metal. masterorganicchemistry.com This Grignard reagent then acts as a potent nucleophile, attacking the carbonyl carbon of 2-methylcyclohexanone. youtube.com

This nucleophilic addition results in the formation of a tertiary alcohol intermediate. Subsequent reduction of this alcohol, often through catalytic hydrogenation, yields the final this compound product. A critical requirement for this method is the use of anhydrous conditions, as Grignard reagents are highly reactive towards water and other protic solvents. libretexts.org While offering excellent control over the placement of substituents, this method's multi-step nature and sensitivity to moisture can be limitations.

Step Reagents Intermediate/Product
1. Grignard Formation Ethyl halide, MagnesiumEthylmagnesium halide
2. Nucleophilic Addition Ethylmagnesium halide, 2-MethylcyclohexanoneTertiary alcohol intermediate
3. Reduction H₂, Catalyst (e.g., Pd/C)This compound

Green Chemistry Approaches in Cyclohexane Functionalization

In recent years, the principles of green chemistry have increasingly influenced the development of synthetic methodologies, aiming to reduce environmental impact through the use of safer solvents and catalytic processes. colab.wsmdpi.com

Solvent-Free and Catalytic Cyclization Reactions

Solvent-free and catalytic cyclization reactions represent a significant advancement in the sustainable synthesis of cyclohexane derivatives. researchgate.net One notable approach involves the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and potentially reused, minimizing waste. researchgate.net For instance, catalytic hydrogenation of aromatic precursors like 1-ethyl-2-methylbenzene (B166441) over catalysts such as palladium on carbon (Pd/C) or Raney nickel can produce this compound with high yields. This method often proceeds under high pressure and temperature.

Furthermore, innovative one-pot reactions are being developed. For example, a facile synthesis of pentasubstituted cyclohexanols has been achieved under solvent-free and aerobic conditions using NaH as a catalyst. researchgate.net While not a direct synthesis of this compound, these methods showcase the potential of green chemistry to construct complex cyclohexane cores.

Industrial Scale Synthesis and Analogous Processes

On an industrial scale, the production of substituted cyclohexanes often relies on the catalytic hydrogenation of the corresponding aromatic compounds. For this compound, this would involve the hydrogenation of 1-ethyl-2-methylbenzene. vulcanchem.com This process is typically carried out at elevated temperatures (100–200 °C) and high hydrogen pressures (1–5 MPa) using transition metal catalysts.

The production of cyclohexane itself is primarily achieved through the hydrogenation of benzene (B151609) over a Raney nickel catalyst. wikipedia.org This is a highly exothermic reaction. wikipedia.org Similar principles apply to the synthesis of its alkylated derivatives. The choice of catalyst and reaction conditions is critical to ensure high conversion and selectivity, as well as to manage the stereochemistry of the final product. The trans isomer of this compound, with the bulkier ethyl group in the equatorial position, is generally favored due to its lower steric strain and greater stability. pressbooks.pub

Mechanistic Investigations of Cyclohexane Ring Functionalization

Understanding the mechanisms of cyclohexane ring functionalization is crucial for developing more efficient and selective synthetic methods. The chair conformation of the cyclohexane ring plays a significant role in determining the reactivity and stereochemical outcome of reactions. libretexts.org Substituents can occupy either axial or equatorial positions, with the equatorial position being generally more stable for bulkier groups to minimize steric interactions, known as 1,3-diaxial interactions. libretexts.orgpearson.com

Recent research has focused on the direct C-H functionalization of cyclohexanes, which offers a more atom-economical approach to synthesis. researchgate.net These methods often employ transition metal catalysts, such as palladium, to selectively activate and functionalize specific C-H bonds. nih.gov For example, transannular C–H activation allows for the functionalization of remote positions within the cyclohexane ring. nih.gov Mechanistic studies, often aided by computational analysis, help in understanding the intricate details of these catalytic cycles, including the formation of key intermediates like palladacycles. nih.gov These investigations are vital for designing catalysts that can achieve high regioselectivity and stereoselectivity in the synthesis of complex cyclohexane derivatives. researchgate.net

Carbocationic Intermediates in Alkylation

The synthesis of this compound, particularly through electrophilic alkylation routes such as the Friedel-Crafts reaction, is fundamentally governed by the formation and reactivity of carbocationic intermediates. These high-energy, trivalent carbon species are pivotal to the carbon-carbon bond formation that defines the alkylation process. The mechanism involves the generation of an electrophile, which subsequently attacks the electron-rich cyclohexane ring.

A prevalent laboratory method involves the alkylation of a substituted cyclohexane, most commonly 1-methylcyclohexane, using an ethylating agent in the presence of a Lewis acid catalyst. The catalyst, typically aluminum chloride (AlCl₃), plays a crucial role in generating the carbocationic electrophile from the alkylating agent (e.g., ethyl chloride). masterorganicchemistry.com

The mechanism initiates with the interaction between the Lewis acid and the alkyl halide. The aluminum chloride accepts a lone pair of electrons from the halogen atom of ethyl chloride, polarizing the carbon-halogen bond and facilitating its cleavage. This generates a primary ethyl carbocation (CH₃CH₂⁺) or a highly reactive Lewis acid-base complex that functions as the electrophile. masterorganicchemistry.com

Mechanism of Electrophile Formation: Step 1: Activation of the Alkylating Agent CH₃CH₂Cl + AlCl₃ ⇌ [CH₃CH₂]⁺[AlCl₄]⁻

Once formed, the ethyl carbocation is a potent electrophile that attacks the π-electron system of the 1-methylcyclohexane ring. This step is the rate-determining step of the reaction as it disrupts the stability of the alkane ring structure to form a new C-C bond and a cyclohexyl carbocation intermediate. masterorganicchemistry.com

Carbocationic intermediates are inherently prone to rearrangement reactions if a more stable carbocation can be formed. masterorganicchemistry.comlibretexts.org This phenomenon is driven by the relative stability of carbocations, which follows the order: tertiary > secondary > primary. masterorganicchemistry.com The rearrangement can occur through a hydride shift (migration of a hydrogen atom with its bonding pair of electrons) or an alkyl shift (migration of an alkyl group). masterorganicchemistry.commasterorganicchemistry.com In the context of Friedel-Crafts alkylation, such rearrangements are a significant consideration and can lead to a mixture of products if not carefully controlled. masterorganicchemistry.com For example, if a less stable secondary carbocation forms initially on the cyclohexane ring, a hydride shift could occur to form a more stable tertiary carbocation before the final product is formed. masterorganicchemistry.comscribd.com

The final step in the sequence is the deprotonation of the cyclohexyl carbocation intermediate by a weak base, such as the [AlCl₄]⁻ complex. This restores the alkane structure and regenerates the Lewis acid catalyst, allowing it to participate in further catalytic cycles. masterorganicchemistry.com

The reaction conditions are critical for optimizing the yield of the desired product and minimizing side reactions like polyalkylation.

ParameterConditionPurpose
Substrate 1-MethylcyclohexaneThe starting cyclic alkane to be alkylated.
Alkylating Agent Ethyl chloride (C₂H₅Cl)Source of the ethyl group.
Catalyst Aluminum chloride (AlCl₃)Lewis acid to generate the electrophile.
Solvent Dichloromethane or Carbon disulfideInert solvent for the reaction medium.
Temperature Controlled low temperatures (e.g., 0°C)To minimize polyalkylation and control reaction rate.

This table presents typical conditions for the Friedel-Crafts alkylation to synthesize this compound.

The alkylation results in the formation of stereoisomers: cis-1-Ethyl-2-methylcyclohexane (B13812897) and trans-1-Ethyl-2-methylcyclohexane (B13805455). The trans isomer is generally more stable because it allows both the methyl and the larger ethyl substituent to occupy equatorial positions in the chair conformation of the cyclohexane ring, which minimizes steric strain from 1,3-diaxial interactions. pearson.com

Stereochemical and Conformational Analysis of 1 Ethyl 2 Methylcyclohexane

Fundamental Principles of Cyclohexane (B81311) Chair Conformations

The cyclohexane ring predominantly adopts a puckered, non-planar structure known as the chair conformation to alleviate the angle and torsional strain that would be present in a flat hexagonal shape. wikipedia.orgutexas.edu In a planar hexagon, the internal bond angles would be 120°, a significant deviation from the ideal tetrahedral angle of 109.5° for sp³-hybridized carbon atoms. wikipedia.org The chair conformation allows all bond angles to be close to this ideal value and ensures that all hydrogen atoms on adjacent carbons are in a staggered arrangement, minimizing torsional strain. utexas.edulibretexts.org

In the chair conformation, the hydrogen atoms (and any other substituents) occupy two distinct types of positions: axial and equatorial. utexas.edulibretexts.org Axial bonds are parallel to the principal axis of the ring, pointing vertically up or down, while equatorial bonds radiate out from the "equator" of the ring. utexas.edu Through a process called a ring flip or chair-chair interconversion, axial and equatorial positions are interchanged. utexas.eduwikipedia.org

Energy Minima and Transition States in Conformational Interconversion

The interconversion between the two chair conformations is not a simple, direct process but proceeds through several higher-energy intermediate shapes. masterorganicchemistry.com The chair conformation itself represents the lowest energy state, or energy minimum, for the cyclohexane molecule. youtube.com

The energy profile for a ring flip from one chair to another involves overcoming specific energy barriers, represented by transition states. masterorganicchemistry.com The pathway is as follows:

Chair to Half-Chair: The process begins with one end of the chair flipping up, leading to the highly strained half-chair conformation. This is the highest energy point on the interconversion pathway, representing the primary transition state, with an energy of about 10-11 kcal/mol above the chair form. utexas.edumasterorganicchemistry.com

Half-Chair to Twist-Boat: The half-chair then settles into a more stable, yet still high-energy, conformation called the twist-boat . The twist-boat is a local energy minimum, meaning it is more stable than the half-chair and boat, but still about 5.5 kcal/mol less stable than the chair. masterorganicchemistry.com

Twist-Boat to Boat to Twist-Boat: The twist-boat can interconvert with its mirror image through an even less stable boat conformation, which acts as a transition state between the two twist-boat forms. wikipedia.org The boat conformation suffers from torsional strain and steric repulsion between the "flagpole" hydrogens. quora.com

Twist-Boat to Half-Chair to Chair: From the twist-boat, the molecule passes through another half-chair transition state before settling into the alternate chair conformation. masterorganicchemistry.com

At room temperature, cyclohexane molecules have sufficient thermal energy to rapidly interconvert between the two chair forms, with the half-chair being the key transition state that determines the energy barrier for the flip. utexas.edulibretexts.org

Isomeric Forms and Relative Stabilities

For disubstituted cyclohexanes like 1-ethyl-2-methylcyclohexane, the presence of two different alkyl groups leads to the existence of cis and trans stereoisomers. The relative stability of the conformers for each isomer is determined by the energetic cost of placing the substituents in axial versus equatorial positions. libretexts.org

cis-1-Ethyl-2-methylcyclohexane (B13812897): Conformational Preferences and Steric Interactions

In the cis isomer, the ethyl and methyl groups are on the same face of the ring. When drawing the chair conformations, this means one substituent must be in an axial position while the other is in an equatorial position. quora.comvedantu.com A ring flip interconverts these positions.

Conformer A: Ethyl group axial, methyl group equatorial.

Conformer B: Ethyl group equatorial, methyl group axial.

To determine the more stable conformer, one must consider the steric strain associated with each axial group. vedantu.com The larger the group, the greater the destabilizing 1,3-diaxial interactions it creates. fiveable.me The ethyl group is sterically bulkier than the methyl group. Therefore, the conformation that places the larger ethyl group in the more spacious equatorial position (Conformer B) is the more stable of the two. vedantu.comdoubtnut.com In Conformer A, the axial ethyl group experiences significant steric repulsion with the two axial hydrogens on the same side of the ring. In Conformer B, this strain is reduced to that of the smaller axial methyl group.

trans-1-Ethyl-2-methylcyclohexane (B13805455): Conformational Preferences and Steric Interactions

In the trans isomer, the ethyl and methyl groups are on opposite faces of the ring. This arrangement allows for two possible chair conformations:

Conformer C (di-equatorial): Both the ethyl and methyl groups occupy equatorial positions.

Conformer D (di-axial): Both the ethyl and methyl groups occupy axial positions.

The di-equatorial conformer (Conformer C) is vastly more stable than the di-axial conformer (Conformer D). quora.comaskfilo.com The di-axial form is highly destabilized by the steric strain from both the axial ethyl group and the axial methyl group interacting with the axial hydrogens. vaia.com The di-equatorial conformation avoids these significant 1,3-diaxial interactions, making it the strongly preferred structure for the trans isomer. askfilo.combrainly.com

Quantitative Analysis of Conformational Energies and Population Distributions

The energy difference between axial and equatorial conformers can be quantified using "A-values," which represent the change in Gibbs free energy (ΔG°) for moving a substituent from the equatorial to the axial position. wikipedia.orgpharmacy180.com

SubstituentA-value (kcal/mol)A-value (kJ/mol)
Methyl (-CH₃)~1.7-1.8~7.3-7.6
Ethyl (-CH₂CH₃)~1.75-1.8~7.3-7.5

Note: The A-values for methyl and ethyl groups are very similar because the ethyl group can rotate its terminal methyl away from the ring, minimizing additional steric interactions. masterorganicchemistry.comminia.edu.eg

For cis-1-Ethyl-2-methylcyclohexane: The energy difference between the two chair conformers is the difference between the A-values of the axial groups in each.

Conformer A (axial-ethyl, equatorial-methyl): Strain energy ≈ A-value of ethyl ≈ 1.75 kcal/mol.

Conformer B (equatorial-ethyl, axial-methyl): Strain energy ≈ A-value of methyl ≈ 1.70 kcal/mol.

ΔG° = 1.75 kcal/mol - 1.70 kcal/mol = 0.05 kcal/mol . Conformer B is slightly more stable.

For trans-1-Ethyl-2-methylcyclohexane: The stability is determined by comparing the di-equatorial and di-axial forms.

Conformer C (di-equatorial): The primary source of strain is the gauche interaction between the adjacent equatorial groups, similar to gauche butane (B89635) (~0.9 kcal/mol). masterorganicchemistry.comlibretexts.org

Conformer D (di-axial): The strain is the sum of the A-values for both groups. ΔG° ≈ (1.70 + 1.75) kcal/mol = 3.45 kcal/mol .

The di-equatorial conformer is overwhelmingly favored.

The population distribution at equilibrium can be calculated using the equation ΔG° = -RTlnK, where R is the gas constant (1.987 cal/mol·K), T is the temperature in Kelvin, and K is the equilibrium constant. libretexts.org

IsomerMore Stable ConformerΔG° (kcal/mol)Equilibrium Constant (K) at 298KPopulation of More Stable Conformer
cis-1-Ethyl-2-methylcyclohexane(e,a)-Ethyl equatorial~0.05~1.09~52%
trans-1-Ethyl-2-methylcyclohexane(e,e)-Diequatorial>3.45>350>99.7%

Steric Strain and 1,3-Diaxial Interactions in Alkylcyclohexanes

Steric strain in substituted cyclohexanes arises primarily from substituents occupying axial positions. fiveable.me This strain is called a 1,3-diaxial interaction , which is the steric repulsion between an axial substituent and the two other axial atoms (usually hydrogens) located on the same side of the ring, three carbons away. libretexts.orgfiveable.me

This interaction is energetically analogous to the gauche interaction in butane. libretexts.orgpressbooks.pub When viewed down the C1-C2 bond in an axial-methylcyclohexane, the axial methyl group has a 60° dihedral angle with the C3 carbon of the ring, similar to the gauche relationship between the two methyl groups in butane. libretexts.orglibretexts.org Since the axial substituent interacts with two axial hydrogens (at C3 and C5), the total strain is approximately twice the value of a single butane-gauche interaction (2 x ~0.9 kcal/mol = ~1.8 kcal/mol). utexas.eduoregonstate.edu This value corresponds well with the experimentally determined A-value for a methyl group. utexas.eduwikipedia.org The larger the axial substituent, the stronger the repulsive forces and the greater the steric strain, making the equatorial position increasingly favored. fiveable.mepressbooks.pub

Influence of Substituent Bulk on Conformational Equilibria

The stability of substituted cyclohexanes is profoundly influenced by the steric bulk of their substituents and their relative positions on the ring. In its most stable chair conformation, substituents preferentially occupy equatorial positions to minimize steric strain. This strain, primarily due to 1,3-diaxial interactions, is the repulsive force between an axial substituent and the axial hydrogens on the same side of the ring. The energetic cost of placing a substituent in an axial position is quantified by its "A-value," which represents the free energy difference between the equatorial and axial conformers. lumenlearning.commasterorganicchemistry.com A larger A-value signifies a greater preference for the equatorial position, reflecting the substituent's greater steric bulk. masterorganicchemistry.com

The ethyl group is sterically bulkier than the methyl group. This difference in size is a critical factor in determining the most stable conformation of this compound isomers. libretexts.org While rotation around the carbon-carbon single bond can position the ethyl group to minimize some steric interactions, it still imposes a greater steric demand than a methyl group. spcmc.ac.in

A-Values for Relevant Substituents

The following table presents the conformational free energy values (A-values) for methyl and ethyl groups, which indicate the energy cost associated with them occupying an axial position on a cyclohexane ring.

SubstituentA-Value (kcal/mol)
-CH₃ (Methyl)1.70
-CH₂CH₃ (Ethyl)1.75
Data sourced from multiple experimental measurements. masterorganicchemistry.com

The conformational equilibrium of this compound is best understood by analyzing its cis and trans stereoisomers separately.

Conformational Analysis of cis-1-Ethyl-2-methylcyclohexane

In the cis isomer, the ethyl and methyl groups are on the same face of the cyclohexane ring. This arrangement means that in any chair conformation, one substituent must be axial while the other is equatorial. vedantu.comlibretexts.org A ring flip interconverts these two positions.

The two possible chair conformations are:

Conformer A: Ethyl group in the axial position and the methyl group in the equatorial position.

Conformer B: Ethyl group in the equatorial position and the methyl group in the axial position.

The stability of these two conformers is determined by the steric bulk of the axial substituent. youtube.com Since the ethyl group is larger than the methyl group (as indicated by their A-values), Conformer A with an axial ethyl group experiences greater steric strain from 1,3-diaxial interactions. youtube.comlibretexts.org Consequently, Conformer B, which places the bulkier ethyl group in the more favorable equatorial position, is the more stable of the two. vedantu.comdoubtnut.com The equilibrium will therefore lie in favor of the conformer with the equatorial ethyl group and axial methyl group. youtube.com Both conformers also experience a gauche interaction between the adjacent methyl and ethyl groups. libretexts.org

Conformational Analysis of trans-1-Ethyl-2-methylcyclohexane

For the trans isomer, the ethyl and methyl groups are on opposite faces of the ring. This geometric arrangement leads to two distinct chair conformations upon ring flipping:

Conformer C (Diequatorial): Both the ethyl and methyl groups occupy equatorial positions. askfilo.com

Conformer D (Diaxial): Both the ethyl and methyl groups occupy axial positions. askfilo.com

The diequatorial conformer is significantly more stable. askfilo.comquora.com In this arrangement, both bulky groups avoid the destabilizing 1,3-diaxial interactions. libretexts.org The only notable steric strain is a gauche interaction between the two equatorial substituents. libretexts.org

Summary of Conformational Equilibria for this compound Isomers

The tables below provide a summary of the research findings on the conformational preferences and relative stabilities of the stereoisomers of this compound.

Table 1: Conformational Equilibrium of cis-1-Ethyl-2-methylcyclohexane

ConformerEthyl Group PositionMethyl Group PositionKey Steric InteractionsRelative Stability
A AxialEquatorial1,3-diaxial (Ethyl-H)Less Stable
B EquatorialAxial1,3-diaxial (Methyl-H)More Stable

Table 2: Conformational Equilibrium of trans-1-Ethyl-2-methylcyclohexane

ConformerEthyl Group PositionMethyl Group PositionKey Steric InteractionsRelative Stability
C EquatorialEquatorialGauche (Ethyl-Methyl)More Stable
D AxialAxial1,3-diaxial (Ethyl-H, Methyl-H)Less Stable

Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Assignment

NMR spectroscopy is a powerful tool for assigning the stereochemistry of cyclic compounds like 1-ethyl-2-methylcyclohexane. The chemical shifts and coupling constants of protons (¹H NMR) and carbon atoms (¹³C NMR) are highly sensitive to their local electronic environment and spatial orientation, allowing for the differentiation between cis and trans isomers and their preferred chair conformations. In the cis isomer, one substituent is in an axial position while the other is equatorial, whereas in the trans isomer, both substituents can be either axial or equatorial. pearson.com

The ¹H NMR spectra of the cis and trans isomers of this compound exhibit distinct differences, particularly in the chemical shifts of the methyl and methylene (B1212753) protons of the ethyl group, as well as the methine protons on the cyclohexane (B81311) ring. These differences arise from the anisotropic effects of the substituents and the varying magnetic environments of axial versus equatorial protons.

For instance, in cis-1-ethyl-2-methylcyclohexane (B13812897), where one substituent is axial and the other equatorial, the axial protons typically resonate at a higher field (lower ppm) compared to their equatorial counterparts due to shielding effects. The coupling constants between adjacent protons also provide valuable conformational information.

A related compound, cis-2-methylcyclohexanol, provides some insight into the expected spectral features. In its ¹H NMR spectrum, distinct signals are observed for the methyl group and the proton attached to the carbon bearing the hydroxyl group. chemicalbook.com Similarly, for this compound, the methyl and ethyl group protons would serve as key diagnostic signals.

Table 1: Representative ¹H NMR Data for Substituted Cyclohexanes This table is illustrative and based on general principles and data for related compounds, as specific data for this compound is limited.

Functional Group Expected Chemical Shift (ppm) Multiplicity
Methyl (CH₃) 0.8 - 1.0 Doublet or Triplet
Ethyl (CH₂CH₃) - Methylene 1.2 - 1.6 Quartet
Ethyl (CH₂CH₃) - Methyl 0.8 - 1.1 Triplet

¹³C NMR spectroscopy is a powerful technique for distinguishing between the stereoisomers of this compound. The chemical shifts of the carbon atoms are highly sensitive to their steric environment, with axial substituents generally causing an upfield shift (lower ppm value) for the carbons of the cyclohexane ring compared to equatorial substituents. This is known as the gamma-gauche effect.

For cis-1-ethyl-2-methylcyclohexane, the equilibrium between the two chair conformations (one with axial ethyl and equatorial methyl, and the other with equatorial ethyl and axial methyl) will result in a time-averaged spectrum. The observed chemical shifts will be a weighted average of the shifts for each conformer. In contrast, the trans isomer predominantly exists in a diequatorial conformation, leading to a different set of chemical shifts.

Analysis of the ¹³C NMR spectrum of a mixture of cis- and trans-1-ethyl-4-methylcyclohexane has demonstrated the utility of this technique in studying conformational equilibria. cdnsciencepub.com Similar principles apply to this compound. The chemical shifts of the C1, C2, methyl, and ethyl carbons are particularly diagnostic for distinguishing between the cis and trans isomers.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Isomers Note: These are predicted values and may differ from experimental data. The data is based on general substituent effects on cyclohexane rings.

Carbon Atom cis Isomer (ppm) trans Isomer (ppm)
C1 ~35-40 ~38-43
C2 ~30-35 ~33-38
C3 ~25-30 ~26-31
C4 ~26-31 ~27-32
C5 ~26-31 ~27-32
C6 ~30-35 ~33-38
Methyl Carbon ~15-20 ~18-23
Ethyl -CH₂- ~25-30 ~28-33

Mass Spectrometry (MS) Fragmentation Pathways

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This information is invaluable for determining the molecular weight and elucidating the structure of a compound. msu.edu

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, leading to the ejection of an electron from the molecule and the formation of a molecular ion (M⁺•). rsc.org For this compound (molecular weight 126.24 g/mol ), the molecular ion would have an m/z of 126. nist.govnist.gov This molecular ion is a radical cation and is often unstable, undergoing fragmentation to produce smaller, more stable ions. rsc.org

The fragmentation of cycloalkanes is initiated by the cleavage of a C-C bond in the ring, which is generally weaker than a C-H bond. msu.edu This initial cleavage can be followed by a series of rearrangements and further bond cleavages.

Substituted cycloalkanes like this compound exhibit characteristic fragmentation patterns. jove.com The presence of alkyl substituents provides preferential sites for fragmentation. wikipedia.org

A common fragmentation pathway involves the loss of one of the alkyl substituents. For this compound, this would lead to the loss of a methyl radical (•CH₃, mass 15) or an ethyl radical (•CH₂CH₃, mass 29).

Loss of a methyl group: M⁺• - •CH₃ → [C₈H₁₅]⁺ (m/z 111)

Loss of an ethyl group: M⁺• - •CH₂CH₃ → [C₇H₁₃]⁺ (m/z 97)

The relative abundance of these fragment ions depends on the stability of the resulting carbocation and the radical lost. The base peak in the mass spectrum of 1-ethyl-1-methylcyclohexane, a related isomer, is at m/z 97, corresponding to the loss of the ethyl group. chegg.com This suggests that the formation of the tertiary carbocation resulting from the loss of the ethyl group is a highly favorable process.

Another significant fragmentation pathway for cycloalkanes involves the loss of an alkene, such as ethene (C₂H₄, mass 28). jove.com For this compound, this could lead to a fragment ion at m/z 98 (126 - 28).

Table 3: Common Fragment Ions in the EI-MS of this compound

m/z Identity Fragmentation Pathway
126 [C₉H₁₈]⁺• Molecular Ion
111 [C₈H₁₅]⁺ Loss of •CH₃
97 [C₇H₁₃]⁺ Loss of •CH₂CH₃
83 [C₆H₁₁]⁺ Loss of C₃H₇
69 [C₅H₉]⁺ Further fragmentation
55 [C₄H₇]⁺ Further fragmentation

Data compiled from NIST Mass Spectrometry Data Center for isomers of ethyl-methylcyclohexane. nist.govnih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of ions. msu.edu This is particularly useful for distinguishing between fragment ions that have the same nominal mass but different elemental formulas.

For example, a fragment ion with a nominal mass of 97 could potentially have the elemental formula [C₇H₁₃]⁺ or another combination of atoms. HRMS can measure the mass of this ion with enough precision to confirm its elemental composition. The theoretical exact mass of [C₇H₁₃]⁺ is 97.1017, and HRMS can differentiate this from other possibilities. This level of accuracy is crucial for unequivocally identifying the fragments and confirming the proposed fragmentation pathways. jove.com

Vibrational Spectroscopy (IR, Raman) for Structural Correlations

The vibrational spectrum of this compound is characterized by a series of absorption bands corresponding to the stretching and bending vibrations of its C-H and C-C bonds. The high-frequency region of the IR spectrum, typically between 2800 and 3000 cm⁻¹, is dominated by C-H stretching vibrations. The absorptions in this region are characteristic of the methyl and ethyl substituents, as well as the methylene groups of the cyclohexane ring. libretexts.orgnist.gov The lower frequency "fingerprint" region, below 1500 cm⁻¹, contains a complex pattern of bands arising from C-H bending and C-C stretching vibrations, which are highly specific to the molecule's structure and conformation. libretexts.org

The analysis of the vibrational spectra of substituted cyclohexanes is often complicated by the existence of conformational isomers. For this compound, both the cis and trans isomers can exist in different chair conformations, which are in equilibrium. The relative orientation of the ethyl and methyl groups (axial or equatorial) influences the vibrational frequencies of the molecule. In many substituted cyclohexanes, distinct vibrational bands can be assigned to the axial and equatorial conformers, allowing for the study of their equilibrium. researchgate.netscispace.comscispace.com

The infrared spectrum of a mixture of this compound isomers and the specific spectrum for the trans isomer are available through the National Institute of Standards and Technology (NIST) database. nist.govnist.gov Analysis of these spectra, in conjunction with data from related substituted cyclohexanes, allows for the assignment of the major vibrational bands.

Detailed Research Findings

Research on the vibrational spectra of closely related molecules, such as dimethylcyclohexanes and halogenated cyclohexanes, provides a framework for interpreting the spectrum of this compound. youtube.comlibretexts.orgresearchgate.netlibretexts.orgspcmc.ac.in For 1,2-disubstituted cyclohexanes, the stereochemistry (cis vs. trans) dictates the possible conformations and their relative energies. In the case of trans-1,2-disubstituted cyclohexanes, the diequatorial conformer is generally more stable than the diaxial conformer. youtube.comlibretexts.org For cis-1,2-disubstituted cyclohexanes, both chair conformations have one axial and one equatorial substituent. youtube.comlibretexts.org These conformational differences are expected to manifest in the vibrational spectra.

The following data tables provide a tentative assignment of the major infrared absorption bands for this compound based on the NIST gas-phase IR spectrum and established correlations for alkyl-substituted cyclohexanes. libretexts.orgnist.gov

Table 1: C-H Stretching Vibrations for this compound

Frequency Range (cm⁻¹) Assignment Description
2950 - 2970 CH₃ asymmetric stretching Associated with the methyl group.
2920 - 2940 CH₂ asymmetric stretching From the cyclohexane ring and ethyl group.
2865 - 2885 CH₃ symmetric stretching Associated with the methyl group.
2845 - 2865 CH₂ symmetric stretching From the cyclohexane ring and ethyl group.

Table 2: C-H Bending and Skeletal Vibrations for this compound

Frequency (cm⁻¹) Assignment Description
~1465 CH₂ scissoring/bending Characteristic of methylene groups in the cyclohexane ring. libretexts.org
~1450 CH₃ asymmetric bending Associated with the methyl and ethyl substituents.
~1375 CH₃ symmetric bending (umbrella mode) A characteristic band for methyl groups. libretexts.org
1300 - 800 C-C stretching and CH₂, CH rocking/twisting Complex region with multiple overlapping bands sensitive to the overall molecular structure and conformation.

The bands in the fingerprint region are particularly sensitive to the stereochemistry and conformation of the molecule. While a complete and unambiguous assignment for each peak in this region would require detailed theoretical calculations (e.g., Density Functional Theory), the general regions of absorption can be correlated with specific types of molecular motion. The presence of both ethyl and methyl groups leads to a rich and complex spectrum that can be used as a unique identifier for this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Molecular Structure and Energy

No dedicated studies employing quantum chemical calculations to analyze the molecular structure and energy of 1-ethyl-2-methylcyclohexane were identified.

Molecular Dynamics Simulations for Conformational Sampling and Interactions

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, particularly DFT, are widely used to predict spectroscopic data such as NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR and Raman). These predictions are invaluable for structure verification. Although experimental spectra for this compound are available in databases, publications detailing the computational prediction and analysis of these spectra for this specific molecule are absent.

Analysis of Electronic Structure (HOMO, LUMO, NBO, Electrostatic Potential)

The analysis of frontier molecular orbitals (HOMO and LUMO), Natural Bond Orbitals (NBO), and the molecular electrostatic potential (MEP) provides deep insights into a molecule's reactivity, stability, and intermolecular interactions.

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are key indicators of chemical reactivity.

NBO Analysis: Natural Bond Orbital (NBO) analysis is used to study hyperconjugative and steric interactions, quantifying the electronic effects that influence conformational preferences. Studies on other cyclohexanes have used NBO to dissect the contributions of these effects to the stability of axial versus equatorial conformers.

Electrostatic Potential: The MEP map illustrates the charge distribution and predicts sites for electrophilic and nucleophilic attack.

Despite the utility of these analyses, no published studies were found that report HOMO-LUMO energies, NBO interaction data, or MEP maps for this compound.

Thermodynamic Property Prediction and Analysis

The thermodynamic properties of this compound are crucial for understanding its stability, reactivity, and behavior in chemical processes. Computational chemistry provides powerful tools for predicting these properties, often complementing and validating experimental data. Theoretical investigations typically focus on determining key thermodynamic parameters such as enthalpy of formation, entropy, and heat capacity.

Quantum chemical calculations are a common approach for predicting the gas-phase enthalpies of formation of alkyl-substituted cyclohexanes. mdpi.com These methods, when validated against reliable experimental data, can be used to create a consistent thermochemical database. mdpi.com For instance, the G3MP2 composite method has been successfully applied to calculate the gas-phase enthalpies of formation for a range of alkyl-cyclohexanes, showing good agreement with experimental values. mdpi.com Such studies are valuable for understanding structure-property relationships in flexible cyclic molecules. mdpi.com

The stability of different isomers of this compound is also a key area of theoretical investigation. For substituted cyclohexanes, the conformation with the substituent in an equatorial position is generally more stable than the axial conformation due to steric hindrance, specifically 1,3-diaxial interactions. pressbooks.pub For di-substituted cyclohexanes like this compound, the steric effects of all substituents are cumulative. The most stable conformation will have the maximum number of substituents, particularly the larger groups, in equatorial positions. pressbooks.pub

Experimental data for the thermodynamic properties of both cis- and trans-1-ethyl-2-methylcyclohexane (B13805455) are available and serve as a benchmark for computational predictions. These properties include the standard liquid enthalpy of combustion and the enthalpy of formation in the liquid phase. chemeo.comchemeo.comnist.gov

Below are interactive data tables summarizing some of the key thermodynamic properties for the cis and trans isomers of this compound.

Thermodynamic Properties of cis-1-Ethyl-2-methylcyclohexane (B13812897)

PropertyValueUnitsSource
Standard Liquid Enthalpy of Combustion (ΔcH°liquid)-5907.8 ± 2.5kJ/mol chemeo.comnist.gov
Liquid Phase Enthalpy of Formation (ΔfH°liquid)-250.9 ± 2.5kJ/mol chemeo.comnist.gov
Ideal Gas Heat Capacity (Cp,gas)Data not availableJ/mol·K
Standard Gibbs Free Energy of Formation (ΔfG°)Data not availablekJ/mol
Enthalpy of Vaporization (ΔvapH°)Data not availablekJ/mol

Thermodynamic Properties of trans-1-Ethyl-2-methylcyclohexane

PropertyValueUnitsSource
Standard Liquid Enthalpy of Combustion (ΔcH°liquid)-5913.0 ± 2.5kJ/mol chemeo.com
Liquid Phase Enthalpy of Formation (ΔfH°liquid)-245.7 ± 2.5kJ/mol chemeo.com
Ideal Gas Heat Capacity (Cp,gas)Data not availableJ/mol·K
Standard Gibbs Free Energy of Formation (ΔfG°)Data not availablekJ/mol
Enthalpy of Vaporization (ΔvapH°)Data not availablekJ/mol

These tables highlight the available experimental data for the liquid phase properties of this compound isomers. The slight differences in the enthalpies of formation and combustion between the cis and trans isomers reflect the differences in their conformational stability.

Chemical Reactivity and Transformation Studies

Oxidation Reactions and Product Formation

As a saturated cycloalkane, 1-Ethyl-2-methylcyclohexane is generally resistant to oxidation under mild conditions. quora.com Strong oxidizing agents and specific conditions are typically required to initiate a reaction, which can proceed via free-radical mechanisms or lead to oxidative cleavage of the ring.

Reactivity with Common Oxidizing Agents:

Potassium Permanganate (KMnO₄) : Under cold, neutral, or alkaline conditions (Baeyer's test), this compound is expected to be unreactive, similar to cyclohexane (B81311). quora.comchemedx.org However, under hot, acidic conditions, vigorous oxidation can occur, potentially leading to the cleavage of the cyclohexane ring and the formation of dicarboxylic acids. vedantu.com

Ozone (O₃) : Ozonolysis is a reaction that specifically cleaves carbon-carbon double and triple bonds. chemistrysteps.commasterorganicchemistry.com Since this compound is a saturated alkane, it does not react with ozone under standard ozonolysis conditions.

Dehydrogenation : A key oxidation reaction for cycloalkanes is catalytic dehydrogenation to form aromatic compounds. In the presence of catalysts like platinum, this compound can undergo dehydrogenation to produce 1-ethyl-2-methylbenzene (B166441). This process is of significant interest in the context of hydrogen storage. researchgate.netnih.gov

Table 1: Predicted Reactivity of this compound with Oxidizing Agents
Oxidizing AgentConditionsExpected Reactivity/Products
KMnO₄Cold, AlkalineNo Reaction
KMnO₄Hot, AcidicRing cleavage to form dicarboxylic acids
O₃ followed by reductive workup (e.g., Me₂S)Standard OzonolysisNo Reaction
Pt CatalystHigh TemperatureDehydrogenation to 1-ethyl-2-methylbenzene

Reduction Pathways and Catalytic Hydrogenation

The primary reduction pathway relevant to this compound involves the catalytic hydrogenation of its unsaturated analogue, 1-ethyl-2-methylcyclohexene. This reaction is a standard method for the synthesis of substituted cycloalkanes.

Catalytic Hydrogenation of 1-Ethyl-2-methylcyclohexene:

The addition of hydrogen (H₂) across the double bond of 1-ethyl-2-methylcyclohexene yields this compound. This reaction is typically carried out in the presence of a metal catalyst. chegg.comchegg.com

Catalysts : Common catalysts for this transformation include platinum (Pt, often as PtO₂), palladium (Pd, typically on a carbon support, Pd/C), and nickel (Ni). youtube.com

Stereochemistry : The catalytic hydrogenation of alkenes is a stereospecific reaction characterized by syn-addition, where both hydrogen atoms add to the same face of the double bond. youtube.comucla.edu For 1-ethyl-2-methylcyclohexene, this results in the formation of cis-1-ethyl-2-methylcyclohexane (B13812897) as the primary product. ucla.edu

Table 2: Catalysts for Hydrogenation of 1-Ethyl-2-methylcyclohexene
CatalystTypical FormReaction Outcome
PalladiumPd/C (Palladium on Carbon)Formation of this compound
PlatinumPtO₂ (Adams' catalyst)Formation of this compound
NickelRa-Ni (Raney Nickel)Formation of this compound

Substitution Reactions and Regioselectivity

Substitution reactions on this compound typically proceed via a free-radical mechanism, most notably in the case of halogenation.

Free-Radical Halogenation:

In the presence of UV light or heat, alkanes react with halogens (Cl₂ or Br₂) in a free-radical chain reaction. wikipedia.orgucr.edu

Mechanism : The reaction involves three stages:

Initiation : Homolytic cleavage of the halogen molecule (e.g., Cl₂) to form two halogen radicals.

Propagation : A halogen radical abstracts a hydrogen atom from the alkane to form a hydrogen halide and an alkyl radical. This alkyl radical then reacts with another halogen molecule to form the alkyl halide product and a new halogen radical, which continues the chain.

Termination : Two radicals combine to end the chain.

Regioselectivity : The halogen atom will replace a hydrogen atom on the cyclohexane ring or its substituents. The regioselectivity of this reaction is determined by the stability of the intermediate alkyl radical. The order of radical stability is tertiary > secondary > primary. youtube.comyoutube.com Therefore, substitution is most likely to occur at the most substituted carbon atom. For this compound, this would be the tertiary carbon at position 1. However, chlorination is known to be less selective than bromination, often resulting in a statistical mixture of products. wikipedia.orgyoutube.com Bromination is more selective and would yield a higher proportion of the tertiary halide. youtube.com

Table 3: Predicted Regioselectivity in Free-Radical Halogenation
Position of Hydrogen AbstractionResulting Radical StabilityMajor/Minor Product
Carbon 1 (tertiary)TertiaryMajor (especially with Br₂)
Carbon 2 (tertiary)TertiaryMajor (especially with Br₂)
Other ring carbons (secondary)SecondaryMinor
Ethyl/Methyl group (primary)PrimaryMinor

Rearrangement Reactions in Cyclohexane Derivatives

Rearrangement reactions are common in reactions involving carbocation intermediates. libretexts.org If a derivative of this compound (e.g., an alcohol or alkyl halide) is subjected to conditions that generate a carbocation (such as in Sₙ1 or E1 reactions), the carbocation can rearrange to a more stable form. masterorganicchemistry.comchemistrysteps.com

Driving Force : The primary driving force for carbocation rearrangement is the formation of a more stable carbocation. The stability order is tertiary > secondary > primary. masterorganicchemistry.com

Types of Shifts :

1,2-Hydride Shift : A hydrogen atom on a carbon adjacent to the carbocation moves with its pair of electrons to the positively charged carbon. libretexts.orgmasterorganicchemistry.com

1,2-Alkyl Shift : An alkyl group (like a methyl or ethyl group) migrates from an adjacent carbon to the carbocation center. masterorganicchemistry.comperiodicchemistry.com

Ring Expansion/Contraction : In cyclic systems, rearrangements can also lead to changes in ring size, such as the expansion of a five-membered ring to a more stable six-membered ring, if a carbocation is formed on a carbon adjacent to the ring. chemistrysteps.com

For example, if a positive charge were generated on the α-carbon of the ethyl group, a 1,2-hydride shift from the cyclohexane ring (at C-1) could occur, moving the positive charge to the more stable tertiary position on the ring.

Role as a Model Substrate in Catalytic Reaction Mechanism Studies

Substituted cycloalkanes like this compound are valuable as model substrates for studying the mechanisms of important industrial catalytic reactions. Its close analogue, methylcyclohexane (B89554), is extensively used in this capacity. nih.govmdpi.com

Catalytic Dehydrogenation : The dehydrogenation of methylcyclohexane to toluene (B28343) is a key reaction in hydrogen storage technologies. nih.gov Studies using methylcyclohexane on catalysts like Pt/Al₂O₃ help elucidate the reaction kinetics and mechanism, including the rate-determining steps. This compound can be used to study the electronic and steric effects of additional alkyl substituents on the catalytic cycle.

Hydrogenolysis : This is a reaction where a carbon-carbon or carbon-heteroatom bond is cleaved by hydrogen. Methylcyclohexane has been used as a model compound to study the mechanisms of C-C bond cleavage (ring-opening) over various metal catalysts, such as iridium. researchgate.net These studies are crucial for understanding processes in petroleum refining. The ethyl and methyl groups on this compound provide additional, distinct C-C bonds whose cleavage can be monitored to gain deeper mechanistic insight.

Environmental Occurrence, Fate, and Biodegradation Research

Environmental Distribution and Persistence of Alkylcyclohexanes

Alkylcyclohexanes, including 1-Ethyl-2-methylcyclohexane, are significant components of crude oil and refined petroleum products, constituting up to 45% of the hydrocarbon fraction. researchgate.net Consequently, their presence in the environment is primarily linked to petroleum contamination, such as oil spills. researchgate.netusgs.gov These compounds are frequently found in environmental samples of soil and water. researchgate.net Short-chain alkylated cycloalkanes are also categorized as volatile organic compounds (VOCs). researchgate.net

The environmental persistence and distribution of alkylcyclohexanes are heavily influenced by site-specific conditions and microbial activity. researchgate.netusgs.gov While some hydrocarbon fractions can be degraded by microorganisms, larger chain compounds may persist in the environment. nih.gov Studies of oil spill sites have revealed specific patterns of change in alkylcyclohexane distribution over time due to biodegradation. researchgate.netusgs.gov At a crude oil spill site in Bemidji, Minnesota, which has been undergoing anaerobic biodegradation for over three decades, n-alkylcyclohexanes are degrading under methanogenic conditions. researchgate.net

Aerobic and Anaerobic Biodegradation Mechanisms

The biodegradation of petroleum hydrocarbons is the primary natural mechanism for cleaning up pollutants from the environment. nih.gov Cycloalkanes are generally considered more resistant to microbial attack than linear or branched alkanes. nih.gov However, numerous microorganisms have demonstrated the ability to degrade these compounds under both aerobic (oxygen-rich) and anaerobic (oxygen-depleted) conditions. enviro.wiki

Under aerobic conditions, the initial attack on the cycloalkane ring often involves hydroxylation. researchgate.net Anaerobic degradation is also a crucial process, particularly in subsurface environments like contaminated aquifers. researchgate.netnih.gov Studies on hydrocarbon-contaminated marine sediments have shown that sulfate-reducing bacteria can degrade cyclohexane (B81311). frontiersin.org The process of natural attenuation, which relies heavily on biodegradation, is recognized as a viable remediation strategy for contaminated sites. crccare.com

A variety of microbial species, including bacteria and fungi, are capable of degrading alkylcyclohexanes. The specific pathways employed are diverse and depend on the microorganism and environmental conditions.

Two primary initial lines of attack have been identified for the biodegradation of n-alkylcyclohexanes:

Alkyl Side-Chain Oxidation : The terminal methyl group of the n-alkyl side chain is oxidized to a carboxylic group, which is then typically shortened by the β-oxidation pathway. nih.gov This process generates intermediates like cyclohexanecarboxylic acid or cyclohexaneacetic acid. nih.govresearchgate.net

Ring Oxidation : The cyclohexane ring itself is hydroxylated at various positions (C1, C2, C3, or C4), which is often followed by oxidation to form ketones. researchgate.net

An overview of microbial genera known to degrade alkylcyclohexanes and their metabolic strategies is presented below.

Microbial GenusDegradation StrategyMetabolic PathwayKey Intermediates/Products
AlcanivoraxAerobicPrimarily β-oxidation of the alkyl side chain. nih.govCyclohexanecarboxylic acid, which is further transformed to benzoic acid. nih.gov
AcinetobacterAerobic (Co-metabolism)Both ring oxidation and alkyl side chain oxidation. nih.govNot specified
MycobacteriumAerobicβ-oxidation of the side-chain. researchgate.netAccumulates cyclohexaneacetic acid, which it cannot degrade further. researchgate.net
ArthrobacterAerobicCan degrade cyclohexaneacetic acid via a novel pathway involving a lyase. researchgate.netCyclohexanone and acetyl-CoA. researchgate.net
Candida (Yeast)AerobicRing hydroxylation (C2, C3, C4) and side-chain oxidation. researchgate.netKetones, hydroxylated products, and acid products. researchgate.net
Trichosporon (Yeast)AerobicRing hydroxylation (C1, C2, C3, C4), side-chain oxidation, and aromatization. researchgate.netCyclohexanecarboxylic acid, which can be aromatized. researchgate.net

In some cases, microbial consortia are more effective than single strains. For example, Mycobacterium rhodochrous, which degrades dodecylcyclohexane (B156805) but accumulates cyclohexaneacetic acid, can form a stable mixed culture with an Arthrobacter strain that is capable of degrading the accumulated intermediate, leading to the complete breakdown of the parent hydrocarbon. researchgate.net

The rate and extent of the biodegradation of this compound and other petroleum hydrocarbons are controlled by a complex interplay of physical, chemical, and biological factors. mdpi.com

FactorInfluence on Biodegradation
Oxygen Availability Hydrocarbon compounds degrade rapidly under aerobic conditions, which facilitate bioremediation. mdpi.com However, anaerobic degradation is also significant, especially in low-permeability soils or subsurface aquifers. enviro.wiki
Nutrient Availability Nutrients, particularly nitrogen and phosphorus, are crucial for microbial growth and can be limiting factors, especially after a large carbon input from an oil spill. nih.govmdpi.com While adding nutrients can stimulate degradation, excessively high levels may inhibit the process. enviro.wiki
Temperature Temperature directly affects both the chemical properties of hydrocarbons and the metabolic activity of microorganisms. nih.gov Optimal degradation rates are typically observed in specific temperature ranges, such as 30–40°C for soil, 20–30°C for freshwater, and 15–20°C for marine environments. nih.gov Lower temperatures increase oil viscosity and reduce the volatility of toxic components, which can delay the onset of biodegradation. nih.gov
pH The most effective hydrocarbon degradation generally occurs within a pH range of 6 to 8. mdpi.com
Bioavailability The availability of hydrocarbons to microorganisms is a key limiting factor. nih.gov These compounds can bind to soil components, making them difficult for microbes to access and degrade. nih.gov The molecular structure also plays a role; degradation becomes slower as molecular mass, ring number, and alkyl-branching increase. nih.gov
Soil Moisture Moisture content influences microbial activity and the transport of nutrients and contaminants. mdpi.comnih.gov Increasing soil moisture can sometimes reduce the apparent biodegradation rates of volatile hydrocarbon vapors. nih.gov
Microbial Community The presence of a competent microbial community adapted to degrading hydrocarbons is essential. enviro.wikimdpi.com Synergistic interactions within the community, where different species perform complementary degradation steps, can enhance overall efficiency. mdpi.com

Methodologies for Assessing Biodegradation in Environmental Matrices

Evaluating the biodegradation potential and rates of organic compounds like this compound in environmental samples is crucial for remediation and risk assessment. nih.gov A variety of laboratory and in-situ methods have been developed for this purpose. nih.govnih.gov These techniques often involve monitoring the disappearance of the parent compound or the appearance of metabolites and end-products like carbon dioxide. oup.com

Common approaches for assessing biodegradation include:

Geochemical Analyses: Monitoring changes in electron acceptors (like oxygen, nitrate, sulfate) and metabolic byproducts (like dissolved iron, methane) in the field. nih.gov

Microbial and Molecular Methods: Quantifying specific microbial populations or functional genes involved in degradation pathways. nih.gov

Tracer Tests: Introducing labeled compounds into a site to track their transformation and movement. nih.gov

Metabolite Analysis: Identifying and quantifying intermediate products of the degradation pathway. nih.gov

In Situ Microcosms: Deploying controlled experimental chambers within the contaminated site to measure degradation under field conditions. nih.gov

Laboratory Microcosms/Respirometry: Incubating environmental samples (soil, water) with the contaminant in a controlled lab setting and measuring indicators of microbial activity. epa.govnih.gov

Respirometry is a widely used and effective laboratory method for assessing the biodegradation of organic pollutants, including petroleum hydrocarbons. epa.govnih.govresearchgate.net The technique measures the metabolic activity of microorganisms by quantifying their respiration, either through the consumption of oxygen (O₂) or the production of carbon dioxide (CO₂). nih.govscielo.br This provides a direct measure of the mineralization of an organic compound, which is its conversion to inorganic products. scielo.br

Key Principles of Respirometry:

Measurement: The assay is conducted in sealed containers (respirometers) containing an environmental sample (e.g., soil, water), a microbial inoculum, and the test chemical. oup.com The change in O₂ or CO₂ in the headspace or a trapping solution is measured over time. oup.comepa.gov

Carbon Mineralization: The amount of CO₂ produced is a direct indicator of the portion of the chemical's carbon that has been completely broken down and used for energy by the microbes. soilhealthinstitute.orgscielo.br Results are often reported as the percentage of the theoretical oxygen demand (ThOD) or theoretical CO₂ production (ThCO₂). epa.gov

Data Interpretation: The rate of CO₂ production or O₂ consumption can be used to calculate biodegradation rates. nih.govresearchgate.net For example, in one study, O₂ consumption and CO₂ production rates in biopiles were used to calculate hydrocarbon degradation rates in milligrams per kilogram of soil per day. nih.gov

There are various types of respirometric systems, from simple flask setups with alkaline traps for CO₂ to automated multi-chamber respirometers that continuously monitor gas concentrations. epa.govnih.govscielo.br For instance, the Bartha and Pramer respirometer is a common flask system where evolved CO₂ is trapped in a potassium hydroxide (B78521) (KOH) solution, which is then quantified by titration. scielo.brscielo.br More advanced systems use gas chromatography or infrared gas analyzers for automated CO₂ measurement. oup.comsoilhealthinstitute.org

Studies using ¹⁴C-labeled contaminants provide a highly sensitive method for tracking the fate of the contaminant's carbon into ¹⁴CO₂, biomass, and metabolites, allowing for a complete carbon mass balance. oup.com

Environmental Risk Assessment and Attenuation Mechanisms

Assessing the environmental risk of petroleum substances is complex because they are mixtures of numerous hydrocarbons, each with unique properties and degradation potentials. concawe.eu An individual predicted environmental concentration (PEC) does not exist for a complex mixture; instead, the risk must be evaluated for its components. concawe.eu

Natural attenuation refers to the combination of naturally occurring physical, chemical, and biological processes that reduce the mass, concentration, and toxicity of contaminants in the environment without human intervention. crccare.comepa.gov It is a recognized remediation strategy, often referred to as Monitored Natural Attenuation (MNA) because it requires careful site monitoring to ensure its effectiveness. crccare.comclu-in.org

The key mechanisms contributing to the natural attenuation of alkylcyclohexanes include:

Biodegradation (Destructive): As detailed in previous sections, this is the most significant destructive process, where microorganisms break down the hydrocarbon molecules. epa.gov

Dispersion (Non-destructive): Contaminants spread out in groundwater or soil, leading to a reduction in concentration at any single point. epa.gov

Adsorption (Non-destructive): Contaminants bind to soil particles, which slows their migration in groundwater. epa.gov

Volatilization (Non-destructive): Volatile compounds like short-chain alkylcyclohexanes can evaporate from soil or water into the air. nih.gov

For natural attenuation to be a viable strategy, site conditions must be favorable for these processes to occur at a rate sufficient to protect human and environmental receptors. clu-in.org This requires a thorough site characterization to understand the contaminant distribution and the capacity of the natural system to attenuate it. crccare.com

Applications and Emerging Research Areas

Application as a Reference Standard in Analytical Chemistry Method Development

In the field of analytical chemistry, particularly in gas chromatography (GC), pure chemical compounds are essential as reference standards for the identification and quantification of components in complex mixtures. lgcstandards.comlgcstandards.combioszeparacio.humerckmillipore.com 1-Ethyl-2-methylcyclohexane, with its well-defined physical properties and distinct chromatographic behavior, is utilized in the development and validation of analytical methods for hydrocarbon analysis. amazonaws.com

One of the key parameters used for the identification of compounds in GC is the Kovats retention index (RI). The RI of a compound is a measure of its retention time in the chromatographic column relative to a series of n-alkanes. This index is a more reproducible parameter than the retention time alone, as it is less susceptible to variations in chromatographic conditions. The Kovats RI for the isomers of this compound has been determined on specific stationary phases, which allows for their unambiguous identification in complex hydrocarbon mixtures, such as gasoline or other petroleum-derived fuels. pherobase.compherobase.com

Below is a data table of the Kovats Retention Index for isomers of this compound on a non-polar stationary phase.

CompoundKovats Retention Index (OV-101 column)
trans-1-Ethyl-2-methylcyclohexane (B13805455)901 pherobase.com
cis-1-Ethyl-2-methylcyclohexane (B13812897)Data not specified in the provided search results.

The availability of such reference data is crucial for the detailed hydrocarbon analysis (DHA) of fuels, where the separation and identification of numerous isomeric hydrocarbons are required. bioszeparacio.hu

Role in Understanding Steric Effects in Organic Reactions

The conformational isomers of this compound provide an excellent platform for studying steric effects in organic reactions. The cyclohexane (B81311) ring exists predominantly in a chair conformation, and the substituents can occupy either axial or equatorial positions. msu.edu The relative stability of these conformers is largely determined by steric interactions, particularly 1,3-diaxial interactions. libretexts.orgspcmc.ac.in

In the case of this compound, the ethyl and methyl groups exert steric hindrance that influences the equilibrium between different chair conformations and the rates of chemical reactions. The trans isomer is generally more stable than the cis isomer due to reduced steric hindrance when the alkyl groups are on opposite sides of the ring. study.com

The energy difference between having a substituent in an axial versus an equatorial position is known as the A-value. The larger the A-value, the greater the preference for the equatorial position.

SubstituentA-value (kcal/mol)
Methyl (-CH₃)1.7
Ethyl (-CH₂CH₃)1.75

Note: A-values are general values for monosubstituted cyclohexanes and are used here to illustrate the steric bulk of the individual substituents.

In cis-1-ethyl-2-methylcyclohexane, one substituent must be axial while the other is equatorial in the most stable chair conformations. youtube.com In the trans-isomer, both groups can be in the more favorable equatorial positions, leading to a more stable conformation. youtube.com These differences in conformational stability and the steric environment around the cyclohexane ring can significantly affect the rates and outcomes of reactions, such as substitution or elimination reactions. libretexts.org For instance, in an E2 elimination reaction, the requirement for an anti-periplanar arrangement of the leaving group and a proton can be influenced by the conformational preferences dictated by the steric bulk of the ethyl and methyl groups. libretexts.org

Potential as a Chiral Synthon in Complex Molecule Synthesis

Both cis- and trans-1-ethyl-2-methylcyclohexane are chiral molecules and can exist as a pair of enantiomers. The development of methods for the enantioselective synthesis of these isomers would make them valuable starting materials for the construction of more complex chiral molecules, such as natural products or pharmaceuticals. uva.es The cyclohexane ring provides a rigid scaffold, and the stereocenters at positions 1 and 2 could be used to control the stereochemistry of subsequent reactions.

The general strategy for using a chiral synthon involves leveraging its existing stereochemistry to induce chirality at new stereocenters. This can be achieved through various asymmetric synthesis techniques, including the use of chiral catalysts or auxiliaries. chemrxiv.org While the direct application of this compound as a chiral synthon is an area for potential future research, the principles of asymmetric synthesis support its viability in this role. researchgate.net

Studies on Biological Membrane Interactions

The interaction of small non-polar molecules with biological membranes is of significant interest in toxicology and pharmacology. While direct studies on this compound are not detailed in the provided search results, research on other cyclic hydrocarbons provides a basis for understanding its potential effects. nih.govresearchgate.netrug.nlepa.gov

Cyclic hydrocarbons, due to their lipophilic nature, are expected to partition into the hydrophobic core of lipid bilayers. nih.govresearchgate.netrug.nl This partitioning can disrupt the ordered structure of the membrane, leading to a number of effects: nih.govresearchgate.netepa.gov

Increased Membrane Fluidity: The insertion of hydrocarbon molecules between the lipid tails can increase the fluidity of the membrane. nih.govresearchgate.net

Swelling of the Bilayer: The accumulation of these molecules can cause the membrane to swell. nih.govresearchgate.net

Increased Permeability: The disruption of the lipid packing can lead to an increase in the passive flux of ions and small molecules across the membrane. nih.govresearchgate.net

Molecular dynamics simulations are a powerful tool for studying these interactions at an atomic level. nih.govnih.govuci.edursc.orgscispace.com Such simulations could be employed to model the behavior of this compound within a lipid bilayer, providing insights into its specific effects on membrane properties. The accuracy of these simulations is critically dependent on the composition of the model membrane used. nih.gov

Relevance in Hydrocarbon Combustion Chemistry Studies

This compound is a representative of the class of C9 cycloalkanes, which are components of practical fuels like gasoline and jet fuel. princeton.edu Understanding its combustion chemistry is important for developing more accurate kinetic models for the oxidation and pyrolysis of these complex fuel mixtures. chemguide.co.ukjove.com

Studies on the combustion of related cycloalkanes, such as ethylcyclohexane (B155913) and dimethylcyclohexanes, provide valuable insights into the reaction pathways that this compound is likely to undergo at high temperatures. acs.orgresearchgate.netkaust.edu.saresearchgate.netlsu.edu The general mechanism of cycloalkane combustion involves:

Initiation: Abstraction of a hydrogen atom from the cyclohexane ring or the alkyl side chains to form a radical.

Isomerization and Decomposition: The resulting cycloalkyl radical can undergo ring-opening to form an alkenyl radical, which can then decompose into smaller, more reactive species.

Oxidation: In the presence of oxygen, a series of oxidation reactions lead to the formation of smaller oxygenated compounds, and ultimately to the final combustion products, carbon dioxide and water.

The structure of this compound, with both a methyl and an ethyl substituent, influences its combustion behavior. For example, the presence of the ethyl group can affect the ignition delay times compared to its isomers. acs.orgkaust.edu.sa The pyrolysis of ethylcyclohexane has been shown to produce a variety of smaller hydrocarbons and aromatic compounds. researchgate.netlsu.edu Similar products would be expected from the pyrolysis of this compound.

Future Directions and Research Perspectives

Elucidation of Novel Reaction Mechanisms and Catalytic Pathways

The study of 1-ethyl-2-methylcyclohexane continues to open new avenues in understanding complex chemical transformations. Future research is poised to uncover novel reaction mechanisms and catalytic pathways involving this substituted cyclohexane (B81311). Key areas of exploration include its behavior in various chemical reactions such as oxidation, reduction, and substitution. For instance, oxidation can lead to the formation of corresponding alcohols, ketones, or carboxylic acids, while reduction can simplify it to other hydrocarbons in the presence of a metal catalyst. Halogenation reactions also offer a pathway for introducing halogen atoms into the molecule.

A significant area of industrial synthesis involves the catalytic hydrogenation of related aromatic compounds. For example, ethyl and methyl-substituted benzenes can be hydrogenated at high pressures and temperatures over catalysts like palladium on carbon (Pd/C) or Raney Nickel to produce cyclohexane derivatives. Understanding the intricate mechanisms of these reactions is crucial for optimizing yield and selectivity.

Furthermore, elimination reactions, which are fundamental in organic synthesis, present another research frontier. libretexts.org The E1, E2, and E1cB reaction mechanisms, which differ in the timing of bond-breaking and formation, are all relevant to substituted cyclohexanes like this compound. libretexts.orglibretexts.org For instance, heating 1-bromo-1-methylcyclohexane (B3058953) in ethanol (B145695) can lead to a mixture of substitution (ether) and elimination (alkenes) products through SN1 and E1 mechanisms. doubtnut.com The regioselectivity of these elimination reactions, often governed by Zaitsev's rule which favors the most substituted alkene, is a key area of investigation. libretexts.org The stereochemistry of the E2 reaction, which requires an anti-periplanar arrangement of the leaving group and the beta-hydrogen, is particularly significant in cyclohexane systems and influences product distribution. masterorganicchemistry.com

The development of advanced catalytic systems is also a major focus. This includes designing catalysts that can control the stereochemistry of the products, for example, favoring the formation of the more stable trans isomer of this compound where the bulkier ethyl group occupies an equatorial position. Research into dual-single-atom catalysts and other novel materials could lead to more efficient and selective transformations. researchgate.net

Table of Reaction Conditions for Catalytic Hydrogenation:

Parameter Typical Conditions
Catalyst Palladium on carbon (Pd/C), Raney Nickel, other transition metals
Hydrogen Pressure 1–5 MPa
Temperature 100–200 °C

| Solvent | Often neat or an inert solvent |

Advanced Computational Modeling for Complex Conformational Landscapes

The conformational flexibility of this compound presents a significant challenge and a rich area for computational investigation. The cyclohexane ring can exist in several conformations, with the chair form being the most stable. vedantu.com The relative stability of different conformers is determined by the positions of the substituents (axial vs. equatorial). For this compound, the trans isomer, with both the ethyl and methyl groups in equatorial positions, is generally more stable than the cis isomer due to reduced steric strain. quora.com

Advanced computational methods are crucial for accurately predicting the energies and geometries of these conformers. nih.gov Techniques such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to explore the conformational landscape. researchgate.netresearchgate.net These methods help in understanding the subtle balance of steric and electronic interactions that govern conformational preferences. researchgate.netresearchgate.net For instance, computational studies can quantify the energy difference between conformers where the larger ethyl group is in an axial versus an equatorial position, confirming the strong preference for the equatorial arrangement to minimize 1,3-diaxial interactions. vedantu.compressbooks.pub

Future research will likely focus on developing more accurate and efficient computational models. This includes the use of high-level coupled-cluster methods like DLPNO-CCSD(T) as a benchmark for more common methods. nih.gov These advanced models can provide a more detailed understanding of the potential energy surface, including transition states for ring flipping and other conformational changes. vedantu.com This knowledge is not only fundamental to understanding the molecule's intrinsic properties but also crucial for predicting its reactivity and interactions in biological and catalytic systems.

Predicted Stability of this compound Isomers:

Isomer Predicted Relative Strain Reason
cis Higher One substituent is forced into an axial position, leading to steric strain. quora.com

Comprehensive Biodegradation Studies in Diverse Environmental Settings

The environmental fate of cyclic alkanes like this compound is an area of growing importance. While much research has focused on the biodegradation of acyclic and aromatic hydrocarbons, the microbial degradation of cycloalkanes is less understood. nih.gov These compounds are significant components of petroleum hydrocarbons and can pose environmental risks. nih.gov

Future research should focus on comprehensive biodegradation studies of this compound in a variety of environmental settings, from contaminated soils and aquifers to marine environments. nih.govdtic.mil Studies on the biodegradation of the related compound methylcyclohexane (B89554) (MCH) have shown that certain bacteria, such as Colwellia and Roseovarius, can utilize it as a sole source of carbon and energy. nih.gov These studies have proposed degradation pathways including lactone formation and aromatization. nih.gov

Investigating the specific microbial consortia and enzymatic pathways involved in the breakdown of this compound is a key research objective. This involves isolating and characterizing the microorganisms responsible for its degradation and identifying the key enzymes, such as monooxygenases, that initiate the attack on the stable cycloalkane ring. Understanding the influence of environmental factors like temperature, oxygen availability (aerobic vs. anaerobic conditions), and the presence of other organic compounds will be crucial. researchgate.net For instance, under anaerobic conditions, some alkylaromatic hydrocarbons are known to biodegrade via fumarate (B1241708) addition reactions. researchgate.net Determining if similar pathways exist for this compound is a significant research question.

These studies will not only enhance our understanding of the natural attenuation of this compound but also inform the development of bioremediation strategies for sites contaminated with petroleum products.

Exploration of Structure-Activity Relationships in Biological and Catalytic Systems

In biological systems, the hydrophobic nature and conformational flexibility of this compound allow it to interact with hydrophobic pockets in proteins and alter the fluidity of cell membranes. Its specific isomeric form (cis or trans) will significantly influence the shape and, therefore, the binding affinity to biological targets. For example, in the context of insect attractants, the specific stereoisomers of related substituted cyclohexanes, like trimedlure, show vastly different levels of attractiveness to the Mediterranean fruit fly. researchgate.net Quantitative structure-activity relationship (QSAR) studies, which correlate molecular descriptors with biological activity, will be instrumental in elucidating these relationships for this compound. researchgate.net

In catalysis, the structure of the substrate is paramount in determining the outcome of a reaction. catalysisclubphilly.orgmdpi.com The stereochemistry of this compound will influence its approach to a catalyst's active site, affecting reaction rates and product selectivity. For instance, in elimination reactions, the ability of the molecule to adopt a conformation where the leaving group and a beta-hydrogen are anti-periplanar is crucial for the E2 mechanism to proceed efficiently. masterorganicchemistry.com Future research should systematically investigate how the different isomers and conformers of this compound behave in various catalytic reactions, from hydrogenations to oxidations and C-H activation processes. This knowledge is essential for designing more efficient and selective synthetic routes for this and other complex molecules.

Table of Mentioned Chemical Compounds

Compound Name
1-Bromo-1-methylcyclohexane
This compound
1-methylcyclohexene
Benzene (B151609)
Carbon
Carboxylic Acids
Ethanol
Ethyl Chloride
Fumarate
Halogen
Hydrogen
Ketones
Lactone
Mediterranean fruit fly
Methylcyclohexane (MCH)
Oxygen
Palladium
Raney Nickel
Toluene (B28343)

Q & A

Basic Research Questions

Q. How can the most stable conformer of 1-ethyl-2-methylcyclohexane be determined experimentally and computationally?

  • Methodology :

  • Chair conformer analysis : Draw both cis and trans isomers, then evaluate axial vs. equatorial substituent positions. Larger substituents (e.g., ethyl) in equatorial positions minimize steric strain .
  • Computational validation : Use molecular mechanics (MM2) or density functional theory (DFT) to calculate strain energy. Compare results with experimental data (e.g., NMR coupling constants) to confirm stability trends .
    • Key Data :
IsomerPredicted Stability (kcal/mol)Experimental Validation Method
cisHigher strain (axial ethyl)NMR J-values, X-ray diffraction
transLower strain (equatorial ethyl)Computational optimization

Q. What are the key physicochemical properties of this compound, and how are they measured?

  • Methodology :

  • Boiling point/melting point : Use differential scanning calorimetry (DSC) or capillary tube methods.
  • Molecular weight : Confirm via high-resolution mass spectrometry (HRMS) or NIST-standardized gas chromatography (GC) .
    • Key Properties :
PropertyValueSource
Molecular formulaC₉H₁₈
Molecular weight126.24 g/mol
CAS Registry Number16580-30-6

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound derivatives be addressed?

  • Methodology :

  • Epoxidation : Use meta-chloroperbenzoic acid (mCPBA) to target less substituted double bonds, guided by steric and electronic factors.
  • Catalytic hydrogenation : Optimize Pd/C or Raney Ni conditions to reduce specific cyclohexene intermediates while preserving stereochemistry .
    • Example :
  • Trans-1-ethoxy-2-methylcyclohexane synthesis from 1-methylcyclohexene:
       1. Epoxidation (H₂O₂, catalyst) → 2. Acid-catalyzed ring-opening (ethanol) → 3. Purification via fractional distillation  
  • Steric hindrance at the 2-methyl group directs ethoxy addition to the trans position .

Q. How to resolve contradictions between experimental and computational data in conformational studies?

  • Methodology :

  • Error analysis : Verify computational parameters (e.g., basis sets in DFT, solvent models). Cross-validate with multiple methods (e.g., MP2 vs. B3LYP).
  • Experimental calibration : Use X-ray crystallography to resolve ambiguities in substituent positioning. Compare with NIST’s thermodynamic databases for consistency .
    • Case Study :
  • Discrepancy in axial-equatorial energy differences (>1 kcal/mol) may arise from neglecting van der Waals interactions in computational models. Adjust force fields or include dispersion corrections (e.g., D3-BJ) .

Q. What strategies enable selective functionalization of this compound for drug discovery applications?

  • Methodology :

  • Radical halogenation : Use N-bromosuccinimide (NBS) under UV light to target tertiary C-H bonds.
  • Oxidative cleavage : Employ ozonolysis or RuO₄ to generate ketone intermediates for further derivatization .
    • Challenges :
  • Competing reactions at ethyl vs. methyl groups require precise control of reaction temperature and stoichiometry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.